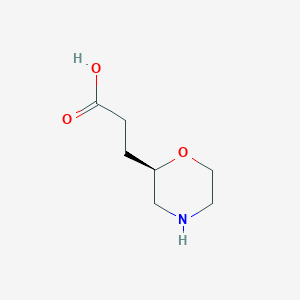

(R)-3-(Morpholin-2-yl)propanoic acid

Description

Contextualization within Chiral Morpholine-Containing Scaffolds

The morpholine (B109124) heterocycle is a prevalent and privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules. rsc.orgnih.gov Its presence can contribute to improved pharmacokinetic profiles and a wide range of biological activities. nih.gov When the morpholine ring is chiral, meaning it exists in non-superimposable mirror-image forms (enantiomers), it becomes a powerful tool in organic synthesis for creating stereochemically defined molecules. rsc.org Chiral morpholines are integral components in the diversity-oriented synthesis (DOS) of complex molecular scaffolds, which aims to explore a broad chemical space for drug discovery. researchgate.netresearchgate.net The synthesis of these chiral scaffolds is an active area of research, with methods like catalytic asymmetric halocyclization being developed to produce morpholines with excellent enantioselectivity under mild conditions. rsc.org The incorporation of a chiral morpholine unit, such as the one in (R)-3-(Morpholin-2-yl)propanoic acid, provides a rigid, three-dimensional framework that can be used to control the spatial arrangement of functional groups in a target molecule.

Significance of Alpha-Substituted Propanoic Acids in Asymmetric Synthesis

Chiral α-substituted propanoic acids are crucial building blocks in the chemical and pharmaceutical industries. springernature.com They serve as key intermediates in the synthesis of numerous biologically active compounds, including widely used anti-inflammatory drugs like (S)-Ibuprofen and (S)-Naproxen. springernature.com The defining feature of these molecules is a stereogenic center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which makes asymmetric synthesis a critical aspect of their preparation. Asymmetric synthesis aims to selectively produce one enantiomer over the other, which is vital as different enantiomers of a drug can have vastly different biological effects. Historically, the synthesis of these chiral acids relied on expensive and rare metals like rhodium and ruthenium. springernature.com Modern research focuses on developing more sustainable methods, such as nickel-catalyzed asymmetric hydrogenation, to provide efficient access to these important pharmaceutical intermediates. springernature.com The propanoic acid moiety in this compound positions it within this important class of compounds, suggesting its utility as a precursor in stereoselective synthetic routes.

Research Scope and Objectives for this compound Studies

The research scope for this compound is centered on its application as a specialized chiral building block in organic synthesis. Given the combined structural features of a chiral morpholine and an α-substituted propanoic acid, studies involving this compound would likely pursue several key objectives. A primary goal is to utilize its inherent chirality to introduce a specific stereocenter into larger, more complex molecules. This is a fundamental strategy in the total synthesis of natural products and the development of new pharmaceutical agents.

Another objective involves incorporating the molecule into peptidomimetics. The morpholine ring can act as a constrained amino acid surrogate, providing structural rigidity to peptide chains, which can enhance their biological activity and stability. researchgate.net Furthermore, research would likely explore the functionalization of both the morpholine nitrogen and the carboxylic acid group to create libraries of novel compounds for high-throughput screening in drug discovery programs. The overarching aim is to leverage the unique stereochemical and structural properties of this compound to access novel chemical entities with potential therapeutic applications.

Compound Data

Below are interactive tables detailing the properties of this compound and the significance of its structural features.

Table 1: Properties of this compound hydrochloride (Note: Data is often available for the hydrochloride salt form of the compound)

| Property | Value |

| CAS Number | 1793064-24-0 |

| Molecular Formula | C7H14ClNO4 |

| Molecular Weight | 211.64 g/mol |

| Chirality | (R)-enantiomer |

Table 2: Structural Features and Synthetic Significance

| Structural Feature | Significance in Organic Synthesis |

| Chiral Morpholine Ring | Provides a rigid, stereochemically defined scaffold. Used to introduce chirality and control three-dimensional structure in target molecules. rsc.orgresearchgate.net |

| Propanoic Acid Moiety | A versatile functional group that can be readily modified (e.g., to amides, esters). Acts as a key building block for various pharmaceuticals. springernature.comnih.gov |

| α-Substitution | Creates a stereogenic center, making the molecule valuable for asymmetric synthesis and the construction of enantiomerically pure compounds. springernature.comrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-[(2R)-morpholin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYVUUWWXGDGCP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Morpholin 2 Yl Propanoic Acid

Enantioselective Approaches to the 2-Morpholinyl Moiety

The cornerstone of synthesizing (R)-3-(Morpholin-2-yl)propanoic acid is the establishment of the stereogenic center at the C-2 position of the morpholine (B109124) ring. This can be achieved through several enantioselective strategies, primarily categorized as chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, with their inherent chirality, are excellent precursors for the synthesis of chiral morpholine derivatives.

One common approach involves the use of α-amino acids like serine and threonine. For instance, (R)-serine can be converted to a suitable N-protected amino alcohol, which can then undergo intramolecular cyclization to form the desired (R)-morpholine ring system. The synthetic sequence typically involves:

Protection: Protection of the amino and carboxylic acid functionalities of the starting amino acid.

Reduction: Selective reduction of the carboxylic acid to a primary alcohol.

N-Alkylation: Introduction of a 2-hydroxyethyl group onto the nitrogen atom.

Cyclization: Intramolecular cyclization, often under acidic or basic conditions, to form the morpholine ring.

| Starting Material | Key Transformation | Resulting Moiety |

| (R)-Serine | N-alkylation followed by intramolecular cyclization | (R)-Morpholin-2-ylmethanol |

| (R)-Threonine | Diastereoselective cyclization | Substituted (R)-morpholine |

This strategy offers a reliable method to control the absolute stereochemistry at C-2, which is directly derived from the starting chiral amino acid.

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis provides an efficient alternative to chiral pool synthesis, creating the chiral center through the use of a chiral catalyst. Various catalytic methods have been developed for the enantioselective synthesis of morpholines.

One notable method is the asymmetric hydrogenation of dehydromorpholines. In this approach, a prochiral dehydromorpholine is hydrogenated using a chiral transition-metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to yield the chiral morpholine with high enantioselectivity. The success of this method relies on the design of the chiral ligand to effectively control the facial selectivity of the hydrogenation.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Rh(COD)₂BF₄ / Chiral Phosphine Ligand | 2-Substituted-3,4-dihydro-2H-1,4-oxazine | (R)-2-Substituted morpholine | Up to 99% |

Another approach involves the catalytic asymmetric cyclization of acyclic precursors. For example, an intramolecular hydroamination or etherification of a suitably substituted amino alcohol can be catalyzed by a chiral metal complex to afford the chiral morpholine ring.

Formation of the Propanoic Acid Side Chain

Once the chiral (R)-morpholin-2-yl core is established, the next critical step is the introduction and elaboration of the propanoic acid side chain at the C-2 position. This can be accomplished through various carbon-carbon bond-forming strategies.

Carboxylic Acid Introduction Strategies

The introduction of the carboxylic acid functionality can be achieved either by direct carboxylation or, more commonly, through the introduction of a precursor group that can be subsequently converted to a carboxylic acid.

Common precursor groups include:

Nitrile (CN): Can be introduced via nucleophilic substitution or addition and subsequently hydrolyzed to a carboxylic acid.

Ester (COOR): Can be introduced via alkylation with an appropriate haloester and then hydrolyzed.

Alkene (C=C): Can be introduced via Wittig-type reactions and then oxidatively cleaved to a carboxylic acid.

Stereoselective Carbon-Carbon Bond Formations at the Alpha-Carbon

To construct the propanoic acid side chain, a two-carbon unit needs to be appended to the C-2 position of the morpholine ring. This requires a stereoselective carbon-carbon bond-forming reaction to avoid racemization of the existing stereocenter and to control the stereochemistry of any newly formed chiral centers.

Alkylation of Chiral Enolates: A common strategy involves the generation of a chiral enolate from a suitable morpholine-2-carbonyl derivative, followed by alkylation. For instance, an N-protected (R)-morpholine-2-carboxylic acid can be converted to an amide or ester, which can then be deprotonated to form a chiral enolate. Subsequent reaction with a one-carbon electrophile (e.g., methyl iodide) followed by elaboration would lead to the propanoic acid side chain. The stereochemical outcome of the alkylation is often directed by the chiral morpholine ring and any chiral auxiliaries attached to the nitrogen.

Michael Addition to Chiral Enamines: Morpholine can be converted into a chiral enamine, which can then act as a nucleophile in a Michael addition reaction with an appropriate acceptor, such as an acrylate (B77674) derivative. This approach directly introduces the desired three-carbon chain. The stereoselectivity of the addition is influenced by the stereochemistry of the morpholine ring.

Wittig and Horner-Wadsworth-Emmons Reactions: Starting from an (R)-morpholine-2-carboxaldehyde, a Wittig or Horner-Wadsworth-Emmons reaction can be employed to introduce a two-carbon unit with a double bond. Subsequent reduction of the double bond and conversion of the functional group (e.g., ester) would yield the desired propanoic acid side chain. The stereoselectivity of the olefination reaction is a key consideration in this approach.

| Reaction Type | Key Intermediate | Reagent | Product Precursor |

| Alkylation | Chiral enolate of a morpholine-2-acetic acid ester | Alkyl halide | Ester of 3-(morpholin-2-yl)propanoic acid |

| Michael Addition | Chiral morpholine enamine | Acrylate ester | Ester of 3-(morpholin-2-yl)propanoic acid |

| Wittig Reaction | (R)-Morpholine-2-carboxaldehyde | Phosphonium ylide | α,β-Unsaturated ester |

| Reformatsky Reaction | (R)-Morpholine-2-carboxaldehyde | Zinc enolate of an α-haloester | β-Hydroxy ester |

Total Synthesis Routes for this compound

Based on the methodologies discussed, several total synthesis routes for this compound can be envisioned.

Route 1: Chiral Pool Approach with Side Chain Elaboration

Starting Material: (R)-Serine.

Formation of Chiral Intermediate: Conversion of (R)-serine to N-protected (R)-morpholin-2-ylmethanol.

Oxidation: Oxidation of the primary alcohol to (R)-morpholine-2-carboxaldehyde.

Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) to form an α,β-unsaturated ester.

Reduction and Deprotection: Catalytic hydrogenation of the double bond and subsequent hydrolysis of the ester and removal of the N-protecting group to yield this compound.

Route 2: Asymmetric Catalysis and C-C Bond Formation

Starting Material: An appropriate acyclic precursor for dehydromorpholine synthesis.

Asymmetric Hydrogenation: Synthesis of a 2-substituted dehydromorpholine followed by asymmetric hydrogenation using a chiral rhodium catalyst to obtain an N-protected (R)-2-substituted morpholine.

Side Chain Introduction: If the substituent at C-2 is a suitable precursor (e.g., a vinyl group), it can be converted to the propanoic acid side chain via hydroformylation followed by oxidation. Alternatively, if the substituent is a leaving group, nucleophilic substitution with a malonic ester derivative followed by decarboxylation can be employed.

Deprotection: Removal of the N-protecting group to afford the final product.

Convergent Synthesis Pathways

Convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach can be highly efficient for complex molecules. A plausible convergent synthesis for this compound would involve the preparation of a chiral 2-substituted morpholine precursor and a three-carbon side chain, followed by their coupling.

One conceptual convergent pathway begins with the asymmetric synthesis of a suitable (R)-morpholin-2-yl methanol (B129727) derivative. This can be achieved through various methods, including the asymmetric hydrogenation of a corresponding unsaturated morpholine. rsc.orgsemanticscholar.orgnih.gov For instance, a 2-alkoxycarbonyl-dehydromorpholine could be subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one bearing a large bite angle bisphosphine ligand, to establish the (R)-stereocenter with high enantiomeric excess (ee). rsc.orgsemanticscholar.orgnih.gov

The resulting (R)-N-protected morpholine-2-carboxylate can then be reduced to the corresponding alcohol. The hydroxyl group is a versatile handle for introducing the propanoic acid side chain. It can be converted to a leaving group, such as a tosylate or a halide, for subsequent nucleophilic substitution with a malonic ester derivative. The malonic ester can then be hydrolyzed and decarboxylated to yield the desired propanoic acid side chain.

Alternatively, the chiral morpholine fragment can be synthesized via the enantioselective ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by intramolecular cyclization. researchgate.netbeilstein-journals.org This method allows for the stereospecific construction of the morpholine core. The resulting 2-substituted morpholine can then be elaborated to introduce the propanoic acid moiety.

Table 1: Representative Convergent Synthesis Steps and Conditions

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Typical Enantioselectivity (% ee) |

| 1 | Asymmetric Hydrogenation | Dehydromorpholine, H₂, Chiral Rh-catalyst (e.g., Rh(COD)₂BF₄ with SKP ligand), Solvent (e.g., THF), 30 atm, 24h | >95 | >99 |

| 2 | Reduction of Ester | (R)-Morpholine-2-carboxylate, LiAlH₄, THF, 0 °C to rt | 85-95 | N/A |

| 3 | Tosylation | (R)-Morpholin-2-yl methanol, TsCl, Pyridine, 0 °C | 90-98 | N/A |

| 4 | Malonic Ester Synthesis | Tosylated morpholine, Diethyl malonate, NaH, DMF | 70-85 | N/A |

| 5 | Hydrolysis & Decarboxylation | Malonic ester derivative, NaOH(aq), then H₃O⁺, heat | 80-90 | N/A |

Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. For this compound, a linear approach would typically start from a chiral precursor that already contains the required stereocenter.

A viable linear strategy could commence from a readily available chiral starting material such as (R)-serine methyl ester. The amino and hydroxyl groups of serine provide the necessary functionalities to construct the morpholine ring. The synthesis could proceed as follows:

N-Alkylation: The amino group of (R)-serine methyl ester can be alkylated with a 2-haloethanol derivative, such as 2-(benzyloxy)ethyl bromide, under basic conditions. This step introduces the atoms required for the ether linkage of the morpholine ring.

Cyclization: Intramolecular cyclization to form the morpholine ring can be achieved through a Mitsunobu reaction or by converting the hydroxyl group into a good leaving group followed by base-mediated ring closure.

Side Chain Elongation: The ester group at the 2-position of the newly formed morpholine ring can then be homologated to the propanoic acid side chain. This can be accomplished via an Arndt-Eistert synthesis or by reduction to the alcohol, conversion to a halide, and subsequent reaction with a cyanide source, followed by hydrolysis.

Another linear approach could involve starting with a chiral epoxide, such as (R)-glycidol. Ring-opening of the epoxide with an appropriate amine, followed by further functional group manipulations, can lead to the formation of the chiral morpholine core with the desired stereochemistry.

Table 2: Illustrative Linear Synthesis Steps and Conditions

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | N-Alkylation | (R)-Serine methyl ester | 2-(Benzyloxy)ethyl bromide, K₂CO₃, CH₃CN, reflux | N-(2-(Benzyloxy)ethyl)-(R)-serine methyl ester |

| 2 | O-Mesylation | N-alkylated serine derivative | MsCl, Et₃N, DCM, 0 °C | O-mesylated intermediate |

| 3 | Cyclization | O-mesylated intermediate | NaH, THF, rt | (R)-N-benzyl-morpholine-2-carboxylate |

| 4 | Reduction | Ester intermediate | LiAlH₄, THF, 0 °C | (R)-N-benzyl-morpholin-2-yl-methanol |

| 5 | Oxidation | Alcohol intermediate | PCC, DCM, rt | (R)-N-benzyl-morpholine-2-carbaldehyde |

| 6 | Wittig Reaction | Aldehyde intermediate | Ph₃P=CHCO₂Et, Toluene (B28343), reflux | (R)-N-benzyl-3-(morpholin-2-yl)acrylate |

| 7 | Reduction & Deprotection | Acrylate intermediate | H₂, Pd/C, EtOH | This compound ethyl ester |

| 8 | Hydrolysis | Ester intermediate | LiOH, THF/H₂O | This compound |

Optimization of Reaction Conditions for Enhanced Enantioselectivity and Yield

For methods relying on asymmetric catalysis , such as the hydrogenation of dehydromorpholines, several factors can be fine-tuned:

Catalyst and Ligand: The choice of the metal center (e.g., Rhodium, Ruthenium) and the chiral ligand is crucial. For the synthesis of 2-substituted morpholines, ligands with large bite angles have been shown to be effective. rsc.orgsemanticscholar.orgnih.gov Screening a library of chiral ligands is often necessary to identify the optimal one for a specific substrate.

Solvent: The polarity and coordinating ability of the solvent can significantly influence both the activity and selectivity of the catalyst. Solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene are commonly employed.

Hydrogen Pressure and Temperature: These parameters affect the rate of reaction and can also impact enantioselectivity. Optimization is typically carried out to find a balance between reasonable reaction times and high stereocontrol.

In substrate-controlled diastereoselective reactions , such as those starting from a chiral pool material like (R)-serine, the focus is on maintaining the stereochemical integrity of the starting material throughout the synthetic sequence. Key considerations include:

Protecting Groups: The choice of protecting groups for the amine and hydroxyl functionalities is important to prevent side reactions and racemization. For example, a Boc (tert-butyloxycarbonyl) group is often used for the amine, while a silyl (B83357) ether or benzyl (B1604629) ether can protect the hydroxyl group.

Reaction Conditions: Mild reaction conditions are generally preferred to avoid epimerization of the chiral center. For instance, in the cyclization step, using a non-nucleophilic base at low temperatures can minimize the risk of racemization.

Table 3: Parameters for Optimization in Asymmetric Synthesis

| Parameter | Influence on Enantioselectivity | Influence on Yield |

| Catalyst Loading | Can affect the catalyst's state of aggregation and thus its selectivity. | Higher loading generally increases reaction rate and can improve yield by driving the reaction to completion. |

| Temperature | Lower temperatures often lead to higher enantioselectivity due to a larger difference in the activation energies of the diastereomeric transition states. | Lower temperatures decrease the reaction rate, potentially leading to incomplete conversion and lower yield if the reaction time is not extended. |

| Solvent Polarity | Can influence the conformation of the catalyst-substrate complex and the stability of the transition states. | Affects the solubility of reactants and catalyst, and can influence the reaction rate. |

| Substrate Concentration | Can impact the kinetics of the catalytic cycle. | Higher concentrations can increase the reaction rate but may also lead to side reactions or product inhibition. |

Stereochemical Purity and Chiral Resolution of R 3 Morpholin 2 Yl Propanoic Acid

Analytical Techniques for Enantiomeric Excess Determination

The accurate measurement of enantiomeric excess (e.e.) is fundamental for the quality control of chiral compounds. For (R)-3-(Morpholin-2-yl)propanoic acid, the primary techniques employed are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal method for separating enantiomers and quantifying their purity. This technique utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of the analyte. For the analysis of 3-(Morpholin-2-yl)propanoic acid, polysaccharide-based CSPs are often effective. The separation can be performed on the free amino acid or its derivatives, such as the N-Boc protected form, to improve chromatographic behavior. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline resolution of the enantiomeric signals.

Table 1: Illustrative Chiral HPLC Conditions for a Morpholine (B109124) Derivative

| Parameter | Condition |

|---|---|

| Technique | Chiral HPLC |

| Analyte | N-Protected 3-(Morpholin-2-yl)propanoic acid |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane/Isopropanol with acidic or basic modifiers |

| Detection | UV |

Gas chromatography (GC) with a chiral stationary phase can also be utilized, generally requiring derivatization of the amino acid to enhance its volatility.

NMR spectroscopy provides a powerful tool for determining enantiomeric purity through the use of chiral auxiliary reagents. These reagents, which can be chiral derivatizing agents or chiral solvating agents, interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.

A common approach involves the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomeric esters. These diastereomers will exhibit distinct chemical shifts for certain nuclei (e.g., ¹H, ¹⁹F), allowing for the integration of the signals to quantify the enantiomeric ratio. Similarly, chiral solvating agents can induce temporary chemical shift non-equivalence between enantiomers, enabling their differentiation and quantification.

Classical Resolution Methods

Classical resolution remains a practical and scalable approach for the separation of enantiomers.

The formation of diastereomeric salts is a well-established method for resolving racemic acids and bases. In the case of racemic 3-(Morpholin-2-yl)propanoic acid, a chiral base, such as a chiral amine, is used to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The selection of an appropriate resolving agent and crystallization solvent is crucial for achieving high resolution efficiency. Once the diastereomeric salts are separated, the desired enantiomer of 3-(Morpholin-2-yl)propanoic acid can be liberated by treatment with an acid.

Table 2: Components for Diastereomeric Salt Resolution

| Racemic Compound | Chiral Resolving Agent Examples |

|---|

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the slower-reacting enantiomer. For cyclic amino acid derivatives, this can be achieved through various chemical transformations catalyzed by chiral catalysts. The success of kinetic resolution depends on the ability of the chiral catalyst to effectively discriminate between the two enantiomers.

Enzymatic Resolution Strategies

Enzymatic resolution offers a highly selective and environmentally favorable alternative for the preparation of enantiomerically pure compounds.

Enzymes, such as lipases and acylases, are widely used for the kinetic resolution of racemic acids and their derivatives. For example, a lipase can selectively catalyze the esterification or hydrolysis of one enantiomer of a 3-(Morpholin-2-yl)propanoic acid ester, leaving the other enantiomer unreacted. The resulting mixture of the product and the unreacted starting material can then be separated by conventional methods. The high enantioselectivity of enzymes often leads to products with very high enantiomeric excess.

Table 3: Enzymes Used in the Resolution of Amino Acid Derivatives

| Enzyme Class | Typical Reaction |

|---|---|

| Lipases | Enantioselective esterification or hydrolysis |

| Acylases | Enantioselective hydrolysis of N-acyl amino acids |

Factors Influencing Enantiomeric Stability and Purity during Synthesis and Storage

The maintenance of high enantiomeric purity of this compound is a multifaceted challenge, influenced by a range of factors from the initial synthetic steps to its long-term storage. These factors can either preserve the desired stereochemical configuration or lead to racemization, diminishing the compound's enantiomeric excess (ee).

A crucial step in obtaining enantiomerically pure C-substituted morpholines is the synthesis itself. Asymmetric synthesis, particularly through methods like asymmetric hydrogenation, has proven to be a powerful technique for establishing the desired stereocenter with high enantioselectivity. For instance, the asymmetric hydrogenation of unsaturated morpholine precursors using a bisphosphine-rhodium catalyst has been shown to yield 2-substituted chiral morpholines with excellent enantioselectivities, often up to 99% ee. nih.govsemanticscholar.org The choice of catalyst, solvent, and reaction conditions such as temperature and pressure are critical in maximizing the enantiomeric excess of the final product. semanticscholar.org It is important to note that while working with amino acid derivatives, care must be taken to avoid racemization during base-mediated cyclization reactions. taltech.ee

Once synthesized, the enantiomeric purity of this compound must be accurately determined. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for this purpose. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for precise quantification of the enantiomeric excess. semanticscholar.org

The stability of the chiral center in this compound during storage is another critical consideration. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can be influenced by several environmental factors.

Temperature is a significant factor affecting the rate of racemization. Generally, an increase in temperature provides the necessary activation energy for the interconversion of enantiomers, leading to a faster loss of enantiomeric purity. researchgate.net Therefore, storage at lower temperatures is often recommended for preserving the stereochemical integrity of chiral compounds.

The pH of the storage solution can also play a critical role. For compounds with acidic or basic functional groups, such as the carboxylic acid and the secondary amine in this compound, pH can influence the protonation state of these groups. Changes in protonation can affect the stability of the chiral center and potentially facilitate racemization, especially under strongly acidic or basic conditions. semanticscholar.orgpensoft.net

The choice of solvent for storage or subsequent reactions is another important consideration. The polarity and protic nature of the solvent can influence the stability of the chiral center. Polar protic solvents, for instance, might facilitate proton exchange and potentially increase the rate of racemization. Therefore, the selection of an appropriate, inert solvent is crucial for long-term storage.

To ensure the quality and stability of this compound over time, stability-indicating analytical methods, such as specific RP-HPLC methods, are essential. These methods are designed to separate the active pharmaceutical ingredient from its degradation products and any potential racemized forms, providing a clear picture of the compound's purity and stability under various stress conditions. researcher.liferesearcher.lifepensoft.net

Below is a summary of key factors influencing the enantiomeric stability and purity of chiral morpholine derivatives:

| Factor | Influence on Enantiomeric Purity | Mitigation Strategies |

| Synthesis Method | The choice of synthetic route, catalyst, and reaction conditions directly impacts the initial enantiomeric excess. | Employing highly stereoselective methods like asymmetric hydrogenation. Optimization of reaction parameters (temperature, pressure, solvent). |

| Temperature | Higher temperatures can accelerate racemization, leading to a decrease in enantiomeric purity over time. | Storage at controlled, low temperatures. |

| pH | Extreme pH conditions (strongly acidic or basic) can catalyze racemization. | Storage in buffered solutions at a neutral or optimal pH. |

| Solvent | The nature of the solvent can affect the stability of the chiral center. | Use of non-polar, aprotic solvents for storage and reactions where possible. |

| Impurities | Acidic or basic impurities can act as catalysts for racemization. | Thorough purification of the final product to remove any reactive impurities. |

Mechanistic Investigations of Key Synthetic Transformations for R 3 Morpholin 2 Yl Propanoic Acid

Proposed Reaction Mechanisms for Morpholine (B109124) Ring Closure and Functionalization

The construction of the chiral morpholine ring in derivatives such as (R)-3-(Morpholin-2-yl)propanoic acid is often achieved through the intramolecular cyclization of a suitably functionalized amino alcohol precursor. One of the most common and mechanistically well-understood approaches involves an intramolecular nucleophilic substitution (SN2) reaction.

In a typical synthetic sequence, a chiral amino alcohol bearing a leaving group at the terminus of the aminoethyl side chain serves as the key precursor. The reaction is generally base-mediated, with the base serving to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting alkoxide then undergoes an intramolecular attack on the carbon atom bearing the leaving group, leading to the formation of the six-membered morpholine ring. The stereochemistry at the C2 position of the morpholine ring is retained from the chiral amino alcohol starting material, a consequence of the SN2 mechanism which proceeds with inversion of configuration at the electrophilic carbon, but in this intramolecular cyclization, the stereocenter is not the site of substitution.

An alternative and widely employed strategy for the synthesis of chiral morpholines involves the ring-opening of a chiral aziridine (B145994) with a suitable oxygen nucleophile, followed by intramolecular cyclization. For instance, a chiral N-protected aziridine-2-methanol can be reacted with a halo-functionalized reagent. The initial step is the nucleophilic attack of the alcohol on the aziridinium ion, which is promoted by a Lewis acid. This ring-opening proceeds with high regioselectivity and stereospecificity. The subsequent intramolecular cyclization of the resulting haloalkoxy amine intermediate, typically under basic conditions, affords the desired morpholine ring. The stereochemical integrity of the final product is dictated by the stereochemistry of the starting chiral aziridine.

The functionalization of the morpholine ring, specifically the introduction of the propanoic acid side chain at the C2 position, can be achieved through various synthetic strategies. One approach involves starting with a chiral precursor that already contains the carbon framework of the propanoic acid moiety. For example, the synthesis can commence from a chiral amino acid, such as a protected derivative of (R)-2-amino-5-hydroxypentanoic acid. Intramolecular cyclization of such a precursor, often via activation of the hydroxyl group, can directly lead to the formation of the (R)-morpholin-2-yl-acetic acid, a close analog of the target molecule.

Below is a table summarizing proposed mechanistic pathways for morpholine ring closure:

| Starting Material | Key Transformation | Proposed Mechanism | Stereochemical Control |

| Chiral Amino Alcohol with a Leaving Group | Intramolecular Williamson Ether Synthesis | SN2 attack of the alkoxide on the electrophilic carbon. | Retention of stereochemistry from the starting amino alcohol. |

| Chiral Aziridine-2-methanol | Ring-opening followed by Intramolecular Cyclization | Lewis acid-promoted SN2 ring-opening of the aziridine, followed by intramolecular SN2 cyclization. | Stereochemistry dictated by the starting chiral aziridine. |

| Chiral (R)-2-amino-5-hydroxyalkanoic acid derivative | Intramolecular Cyclization | Activation of the hydroxyl group followed by intramolecular nucleophilic attack by the nitrogen atom. | Retention of stereochemistry from the starting amino acid derivative. |

Mechanistic Insights into Stereoselective Propanoic Acid Functionalization

The stereoselective introduction of the propanoic acid side chain at the C2 position of the morpholine ring is a critical aspect of the synthesis of this compound. The stereochemistry at this position significantly influences the biological activity of the final compound. Several mechanistic principles are employed to achieve high levels of stereocontrol in this functionalization step.

One effective strategy relies on the use of chiral auxiliaries. In this approach, a prochiral morpholine precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent functionalization to introduce the propanoic acid moiety occurs under the stereodirecting influence of the chiral auxiliary. The diastereoselectivity of this step is governed by steric and electronic interactions between the incoming reagent, the substrate, and the chiral auxiliary in the transition state. After the desired stereochemistry is established, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Another powerful method for achieving stereoselective functionalization is through asymmetric catalysis. Transition metal catalysts bearing chiral ligands can create a chiral environment around the substrate, directing the approach of the reagent to one face of the molecule over the other. For instance, the asymmetric hydrogenation of a dehydromorpholine precursor containing an exocyclic double bond at the C2 position, to which the propanoic acid precursor is attached, can lead to the formation of the desired stereocenter with high enantioselectivity. The mechanism of such reactions often involves the formation of a metal-substrate complex where the chiral ligand dictates the facial selectivity of hydride delivery.

The choice of reagents and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, in alkylation reactions to introduce the propanoic acid side chain, the nature of the electrophile, the solvent, and the temperature can all influence the diastereoselectivity. Non-covalent interactions, such as hydrogen bonding and steric hindrance, in the transition state assembly are key factors that are carefully manipulated to favor the formation of the desired (R)-configured product.

The following table outlines mechanistic approaches for stereoselective functionalization:

| Method | Mechanistic Principle | Key Factors Influencing Stereoselectivity |

| Chiral Auxiliary | Diastereoselective reaction of a prochiral substrate attached to a chiral auxiliary. | Steric and electronic effects of the chiral auxiliary in the transition state. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereodiscriminating reaction environment. | Structure of the chiral ligand, nature of the metal center, and reaction conditions. |

| Substrate Control | Utilization of existing stereocenters in the substrate to direct the formation of a new stereocenter. | 1,2- or 1,3-asymmetric induction, dictated by the conformation of the substrate. |

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the analysis of transition states and the mapping of reaction pathways. researchgate.net For the synthesis of this compound, computational studies can provide profound insights into the origins of stereoselectivity in the key ring-forming and functionalization steps.

Transition state analysis allows for the visualization and energetic evaluation of the fleeting molecular geometries that connect reactants to products. In the context of the intramolecular cyclization to form the morpholine ring, DFT calculations can be used to model the transition states for the formation of both the desired (R)- and the undesired (S)-enantiomers. By comparing the relative energies of these diastereomeric transition states, the preference for the formation of the (R)-product can be rationalized. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other.

For stereoselective functionalization reactions, computational modeling can help to understand the role of the catalyst or chiral auxiliary. For example, in an asymmetric hydrogenation, DFT can be used to model the coordination of the dehydromorpholine substrate to the chiral metal catalyst and the subsequent migratory insertion of hydrogen. The analysis of the different possible transition state structures can reveal the key interactions between the substrate and the chiral ligand that lead to the observed enantioselectivity.

Reaction pathway elucidation involves mapping the entire energy profile of a reaction, including all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism and can help to identify potential bottlenecks or side reactions. For the synthesis of this compound, computational studies can be used to compare different proposed mechanistic pathways and determine the most energetically favorable route. This information is invaluable for optimizing reaction conditions to improve yield and stereoselectivity.

The following table summarizes the application of computational analysis in mechanistic studies:

| Computational Method | Application in Mechanistic Study | Insights Gained |

| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. | Rationalization of stereoselectivity based on the relative stability of diastereomeric transition states. |

| Reaction Coordinate Mapping | Elucidation of the complete energy profile of a reaction. | Identification of the lowest energy reaction pathway and potential intermediates. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. | Understanding the conformational preferences of substrates and intermediates that influence reactivity. |

Role of Intermediates in Reaction Progression and Stereochemical Outcome

In the synthesis of the morpholine ring via intramolecular cyclization of an amino alcohol, the key intermediate is the alkoxide formed upon deprotonation of the hydroxyl group. The conformation of this intermediate at the moment of cyclization can influence the facility of the ring-closing reaction. For the reaction to proceed efficiently, the nucleophilic oxygen and the electrophilic carbon must be able to adopt a suitable proximity and orientation, as dictated by the principles of orbital overlap.

In syntheses involving the ring-opening of aziridines, the aziridinium ion is a critical intermediate. The regioselectivity of the nucleophilic attack on this three-membered ring is a key determinant of the final product structure. The stereochemistry of the starting aziridine is faithfully transferred to the product, highlighting the importance of using enantiomerically pure starting materials.

During the stereoselective functionalization of the C2 position, the nature of the intermediate generated can have a profound impact on the stereochemical outcome. For instance, in an enolate-based alkylation to introduce the propanoic acid side chain, the geometry of the enolate (E or Z) can influence the facial selectivity of the subsequent electrophilic attack. The chelation of the enolate with a metal cation, in conjunction with the steric environment, can lock the intermediate into a specific conformation that favors the formation of one diastereomer over the other.

The identification and characterization of reaction intermediates are often challenging due to their transient nature. However, a combination of spectroscopic techniques (such as NMR and mass spectrometry) and computational studies can provide valuable information about their structure and role in the reaction mechanism. Understanding the factors that control the formation and fate of these intermediates is essential for developing robust and highly stereoselective synthetic methods for this compound.

The table below highlights the significance of key intermediates in the synthesis:

| Synthetic Step | Key Intermediate | Role in the Reaction | Impact on Stereochemistry |

| Intramolecular Cyclization of Amino Alcohol | Alkoxide | The nucleophile in the ring-forming SN2 reaction. | The conformation of the intermediate influences the rate of cyclization. |

| Aziridine Ring-Opening | Aziridinium Ion | The electrophile that is attacked by the oxygen nucleophile. | The stereochemistry of the aziridinium ion directly determines the stereochemistry of the ring-opened product. |

| C2-Functionalization (e.g., Alkylation) | Enolate | The nucleophile that reacts with an electrophile to form the C-C bond of the propanoic acid side chain. | The geometry and conformation of the enolate, often controlled by chelation, dictates the diastereoselectivity of the alkylation. |

Advanced Synthetic Applications of R 3 Morpholin 2 Yl Propanoic Acid As a Chiral Building Block

Incorporation into Complex Heterocyclic Systems

Information on the use of (R)-3-(Morpholin-2-yl)propanoic acid as a starting material or intermediate for the synthesis of more complex heterocyclic architectures is not currently available in the reviewed literature.

Utilization in Natural Product Synthesis

No published accounts of the application of This compound in the total synthesis of natural products have been identified.

Role in the Synthesis of Chiral Ligands and Catalysts

The potential for This compound to serve as a backbone or key component in the synthesis of novel chiral ligands for asymmetric catalysis has not been explored in the available scientific literature.

Contribution to the Development of Novel Methodologies in Asymmetric Synthesis

There are no current research articles that describe the use of This compound in the development of new methods or strategies for asymmetric synthesis.

It is possible that research in these areas exists but has not been published or is part of proprietary industrial research. Future publications may shed light on the synthetic utility of this specific chiral building block.

Computational and Theoretical Studies on R 3 Morpholin 2 Yl Propanoic Acid and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are a powerful tool for investigating the three-dimensional structures and relative stabilities of different conformers of a molecule. For a flexible molecule like (R)-3-(Morpholin-2-yl)propanoic acid, which possesses multiple rotatable bonds, conformational analysis is crucial for understanding its behavior.

These calculations, typically performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or more commonly, Density Functional Theory (DFT), can map the potential energy surface of the molecule. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. For instance, the orientation of the propanoic acid side chain relative to the morpholine (B109124) ring, and the puckering of the morpholine ring itself, would be key areas of investigation.

While no specific studies on this compound exist, similar analyses have been conducted on other morpholine-containing compounds to understand their preferred shapes, which in turn influences their biological activity and physical properties. mdpi.comresearchgate.net

Illustrative Data Table: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A (Global Minimum) | 178.5° | 0.00 | 65.2 |

| B | -65.2° | 1.25 | 20.1 |

| C | 68.9° | 1.80 | 14.7 |

Note: This data is illustrative and represents the type of output expected from a quantum chemical conformational analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could be employed to study its behavior in different solvents, such as water, to understand how intermolecular forces like hydrogen bonding and van der Waals interactions govern its solvation and aggregation properties. researchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the analysis of properties such as radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and the dynamics of hydrogen bond formation and breakage. Such studies are vital for understanding the macroscopic properties of the compound, such as its solubility and miscibility.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly useful for studying chemical reactions, allowing for the determination of reaction mechanisms, transition state structures, and the energetics of reaction pathways. mdpi.comresearchgate.net

For this compound, DFT studies could be used to explore various potential reactions, such as its synthesis, degradation, or metabolic pathways. For example, the mechanism of the cyclization reaction to form the morpholine ring or the reactivity of the carboxylic acid group could be investigated. DFT calculations can provide valuable information on activation energies, which are critical for predicting reaction rates and understanding the feasibility of a particular chemical transformation. researchgate.net

Illustrative Data Table: DFT Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Protonation | TS1 | 5.2 | -2.1 |

| Step 2: Ring Opening | TS2 | 25.8 | 10.5 |

| Step 3: Rearrangement | TS3 | 15.1 | -5.7 |

Note: This data is for illustrative purposes and represents typical results from a DFT study of a reaction pathway.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. While no such models have been developed specifically for this compound due to a lack of extensive experimental data, the framework for such a study is well-defined.

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties), and correlate them with an observed activity or property using statistical methods. nih.govmdpi.com For a series of derivatives of this compound, a QSAR model could potentially predict their reactivity or biological efficacy based on their structural modifications. The development of such predictive models is a key aspect of modern drug discovery and materials science. digitellinc.com

Advanced Structural Characterization of R 3 Morpholin 2 Yl Propanoic Acid and Its Synthetic Precursors/derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the most reliable and definitive method for the determination of the absolute configuration of chiral molecules. nih.govnih.gov The technique provides an unambiguous 3D map of electron density, from which the precise spatial arrangement of every atom in the crystal lattice can be determined. For (R)-3-(Morpholin-2-yl)propanoic acid, this analysis would unequivocally confirm the (R) configuration at the C2 chiral center of the morpholine (B109124) ring.

Based on structural studies of morpholine and its derivatives, the six-membered morpholine ring is expected to adopt a stable chair conformation. researchgate.netresearchgate.netnih.gov In this conformation, the propanoic acid substituent at the C2 position can occupy either an axial or an equatorial position. The thermodynamically more stable conformer would likely feature the bulkier propanoic acid group in the equatorial position to minimize steric hindrance.

The crystal packing of this compound would be heavily influenced by hydrogen bonding. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carboxylic carbonyl oxygen, the ether oxygen, and the nitrogen atom).

Detailed NMR Spectroscopic Analysis (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals and for determining the molecule's conformation. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the propanoic acid side chain and the morpholine ring. The morpholine ring protons, being part of a constrained cyclic system, would appear as complex multiplets due to geminal and vicinal coupling. stackexchange.com The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Two-dimensional NMR techniques are indispensable for unambiguous structural assignment: nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those in the -CH₂-CH₂- fragment of the propanoic acid chain and the interconnected protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the propanoic acid side chain and the C2 position of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly vital for determining stereochemistry and conformation in solution. nih.govchemrxiv.org It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal correlations between the proton at C2 and other protons on the ring, helping to establish its axial or equatorial orientation and confirming the chair conformation of the ring. acs.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxyl (-COOH) | 10.0 - 12.0 (broad s) | 175 - 180 | The proton shift is variable and depends on concentration and solvent. |

| α-CH₂ (propanoic) | ~2.5 (t) | ~35 | Triplet due to coupling with β-CH₂. |

| β-CH₂ (propanoic) | ~1.8 (m) | ~30 | Multiplet due to coupling with α-CH₂ and the C2-proton of the morpholine ring. |

| Morpholine C2-H | ~3.0 (m) | ~55-60 | The chemical shift and multiplicity depend on its axial/equatorial position. |

| Morpholine C3-H₂, C5-H₂ | 2.7 - 3.2 (m) | ~45-50 | Protons adjacent to nitrogen are typically downfield. Axial and equatorial protons are non-equivalent. |

| Morpholine C6-H₂ | 3.6 - 4.0 (m) | ~65-70 | Protons adjacent to oxygen are further downfield. Axial and equatorial protons are non-equivalent. |

| Morpholine N-H | 1.5 - 3.0 (broad s) | - | The chemical shift is variable and can exchange with solvent protons. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govnih.gov The spectra arise from the vibrations (stretching, bending, twisting) of chemical bonds.

For this compound, the key functional groups—carboxylic acid, secondary amine, and ether—would give rise to characteristic absorption bands in the IR and Raman spectra. researchgate.netscielo.org.mx

Carboxylic Acid Group: This group would be identified by a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹, which overlaps with the C-H stretching bands. A strong, sharp C=O stretching absorption would be prominent around 1700-1725 cm⁻¹. researchgate.net

Morpholine Ring: The N-H stretching vibration of the secondary amine would appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-O-C ether linkage would produce a strong, characteristic asymmetric stretching band, typically in the 1100-1150 cm⁻¹ range. researchgate.net C-N stretching vibrations would be observed in the 1250-1020 cm⁻¹ region.

Alkyl Groups: The C-H stretching vibrations of the methylene groups in both the ring and the side chain would appear in the 2850-3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations would be found in the 1400-1470 cm⁻¹ range.

Interactive Table: Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | FT-IR | Broad, Strong |

| N-H Stretch | Secondary Amine | 3500 - 3300 | FT-IR | Moderate |

| C-H Stretch (sp³) | Alkane CH₂ | 3000 - 2850 | FT-IR, Raman | Strong |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | FT-IR | Strong, Sharp |

| C-H Bend | Alkane CH₂ | 1470 - 1400 | FT-IR | Moderate |

| C-O-C Asymmetric Stretch | Ether | 1150 - 1100 | FT-IR | Strong |

| C-N Stretch | Amine | 1250 - 1020 | FT-IR | Moderate to Weak |

Mass Spectrometry for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For complex derivatives of this compound, techniques like electrospray ionization (ESI) or electron ionization (EI) would be employed.

Under EI-MS, the molecular ion (M⁺) peak would be expected at an m/z corresponding to the molecular weight of the compound (C₇H₁₃NO₃ = 159.18 g/mol ). The fragmentation pattern would provide evidence for the different structural units. nsf.govresearchgate.net

Plausible fragmentation pathways would include:

Loss of the Carboxyl Group: A primary fragmentation would be the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a COOH radical (45 Da), resulting in a fragment at m/z 114.

Side-Chain Cleavage: Cleavage of the bond between the morpholine ring and the propanoic acid side chain (an α-cleavage relative to the nitrogen) would generate a stable morpholinium ion fragment or a fragment corresponding to the loss of the propanoic acid side chain.

Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation. nih.gov This often involves cleavage adjacent to the heteroatoms, leading to the loss of small neutral molecules like ethylene oxide or formaldehyde.

For more complex synthetic derivatives, tandem mass spectrometry (MS/MS) would be used. In this technique, a specific precursor ion is selected, fragmented, and its product ions are analyzed. This is particularly useful for identifying metabolites or derivatives where a specific part of the molecule has been modified. researchgate.netresearchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments (EI-MS)

| m/z Value | Proposed Fragment Ion | Notes |

| 159 | [C₇H₁₃NO₃]⁺ (M⁺) | Molecular Ion |

| 114 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 86 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholine ring after side-chain cleavage. |

| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the propanoic acid side chain. |

| 57 | [C₃H₅N]⁺ | A common fragment from the breakdown of the morpholine ring. |

| 45 | [COOH]⁺ | Carboxyl cation. |

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound "this compound" that would allow for the generation of a detailed article covering the requested future research directions. The search results yielded general information on the synthesis, applications, and importance of the broader class of morpholine derivatives, but none of the retrieved documents focus on or provide specific data for "this compound."

Therefore, it is not possible to provide a scientifically accurate and detailed article on the following requested topics for this specific compound:

Development of Novel and Efficient Synthetic Routes

Exploration of Undiscovered Reactivity Patterns

Integration with Flow Chemistry and Automated Synthesis

Sustainable Synthesis and Green Chemistry Innovations

Exploration of New Applications as a Chiral Scaffold

Generating content on these highly specific areas without any direct research on "this compound" would result in speculation and would not adhere to the required standards of scientific accuracy. Further research on this specific compound is needed before a detailed overview of its future research directions and emerging opportunities can be compiled.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-(Morpholin-2-yl)propanoic acid, and how is stereochemical integrity maintained?

- Methods :

Epoxide Ring-Opening : Reacting morpholine derivatives with chiral epoxides under basic conditions (e.g., NaOH in ethanol) to install the morpholine moiety while preserving stereochemistry .

Condensation Reactions : Coupling chiral β-amino alcohols with propanoic acid precursors via carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by purification using chiral HPLC to isolate the (R)-enantiomer .

Enzymatic Resolution : Using lipases or esterases to hydrolyze racemic mixtures, favoring the (R)-configuration through selective enzymatic activity .

- Key Considerations : Chiral catalysts (e.g., BINAP-metal complexes) and low-temperature crystallization improve enantiomeric excess (>95% ee).

Q. What biological activities are associated with this compound, and which assays validate these effects?

- Neurotransmitter Modulation : Demonstrated affinity for glutamate receptors (NMDA and AMPA subtypes) in radioligand binding assays (IC₅₀ = 12–45 µM), suggesting potential neuroprotective applications .

- Neuroprotection : In vitro studies using SH-SY5Y neuronal cells show reduced oxidative stress (20–30% ROS inhibition) under H₂O₂-induced damage, validated via MTT and LDH release assays .

- Synaptic Transmission : Electrophysiological patch-clamp recordings in hippocampal slices reveal modulation of long-term potentiation (LTP), indicating synaptic plasticity effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Troubleshooting Strategies :

Assay Variability : Compare results across standardized protocols (e.g., uniform cell lines like HEK293 vs. primary neurons) to isolate context-dependent effects.

Structural Confirmation : Verify compound purity and stereochemistry via NMR (¹H/¹³C) and circular dichroism (CD) spectroscopy, as impurities or racemization may skew bioactivity .

Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target interactions. For example, screen against 50+ receptors via high-throughput fluorescence polarization .

Q. What methodologies optimize enantiomeric purity during large-scale synthesis?

- Approaches :

Asymmetric Catalysis : Employ Jacobsen’s Co-salen catalysts for epoxide ring-opening, achieving >99% ee with 5 mol% catalyst loading .

Dynamic Kinetic Resolution : Combine lipase-mediated hydrolysis (e.g., CAL-B) with in situ racemization using shvo catalysts, enabling near-quantitative yields of the (R)-enantiomer .

Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral auxiliaries (e.g., L-proline) to enhance diastereomeric excess prior to acid hydrolysis .

Q. How does this compound interact with glutamate receptors, and what structural insights inform drug design?

- Mechanistic Insights :

- Binding Site Analysis : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the morpholine oxygen and GluN1 subunit residues (e.g., Thr394) .

- Functional Studies : Surface plasmon resonance (SPR) shows a KD of 8.2 µM for NMDA receptors, while mutagenesis (Ala-scanning) confirms critical interactions with Arg485 .

- Design Implications : Introduce fluorinated morpholine analogs to enhance blood-brain barrier penetration (logP optimization) while retaining receptor affinity .

Comparative Structural Analysis

| Compound | Key Structural Features | Unique Properties |

|---|---|---|

| This compound | Chiral morpholine ring, propanoic acid moiety | High glutamate receptor selectivity |

| (S)-2-Morpholin-4-yl-propionic acid | Opposite stereochemistry at C2 | Reduced neuroprotective efficacy (IC₅₀ > 100 µM) |

| 4-(Morpholinomethyl)benzoic acid | Aromatic benzoic acid backbone | Enhanced lipophilicity (logP = 1.8) |

| 3-Aminopropanoic acid | No heterocycle, simpler structure | Lacks receptor-binding capacity |

Data adapted from structural and pharmacological comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.